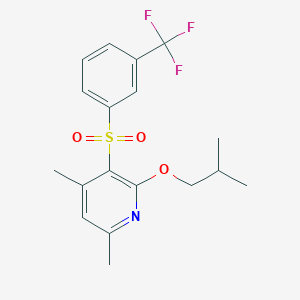

![molecular formula C16H12FN3O2S B2871586 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide CAS No. 896357-70-3](/img/structure/B2871586.png)

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

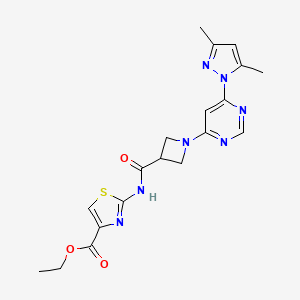

The compound “N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide” is a complex organic molecule that contains several functional groups. It includes a 4-fluorophenyl group, a 1,3,4-oxadiazole ring, and a 4-methylsulfanylbenzamide moiety .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring and the 4-fluorophenyl group would likely play a significant role in its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the 1,3,4-oxadiazole ring and the 4-fluorophenyl group could potentially make it reactive under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, and stability would be determined by the functional groups present in the molecule .Scientific Research Applications

Antimicrobial and Antifungal Applications

Microwave-Induced Synthesis for Antimicrobial Applications : Desai, Rajpara, and Joshi (2013) synthesized derivatives of the compound using microwave methods, which demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom was found to be crucial for enhancing this activity Desai, N., Rajpara, K. M., & Joshi, V. V. (2013). Microwave induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. Journal of Fluorine Chemistry.

Antibacterial Activity Against Rice Bacterial Leaf Blight : Shi et al. (2015) found that sulfone derivatives containing 1,3,4-oxadiazole moieties showed good antibacterial activities against rice bacterial leaf blight. These compounds also stimulated an increase in superoxide dismutase and peroxidase activities in rice, enhancing plant resistance Shi, L., et al. (2015). Antibacterial Activity and Mechanism of Action of Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties on Rice Bacterial Leaf Blight. Molecules.

Synthesis and Antimicrobial Screening of Derivatives : Desai, Rajpara, and Joshi (2013) also synthesized and screened a series of derivatives for in vitro antibacterial activity against various bacterial strains, indicating potential therapeutic intervention for microbial diseases Desai, N., Rajpara, K. M., & Joshi, V. V. (2013). Synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating thiazole ring. Medicinal Chemistry Research.

Anticancer Applications

Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides : Ravinaik et al. (2021) synthesized and evaluated a series of substituted derivatives for anticancer activity. They found that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines Ravinaik, B., et al. (2021). Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. Russian Journal of Organic Chemistry.

Antitumor Properties of Fluorinated Benzothiazoles : Hutchinson et al. (2001) explored the synthesis and in vitro biological properties of fluorinated benzothiazoles, finding potent cytotoxicity in certain human breast cancer cell lines. This research highlighted the potential of fluorinated benzothiazoles in antitumor applications Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry.

Other Applications

Catalyst- and Solvent-Free Synthesis for Structural Studies : Moreno-Fuquen et al. (2019) reported a catalyst- and solvent-free synthesis of related compounds, contributing to the understanding of molecular conformations and intermolecular interactions, which is crucial for developing targeted pharmaceutical applications Moreno-Fuquen, R., et al. (2019). Catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement: X-ray structural and theoretical studies. Acta Crystallographica. Section C, Structural Chemistry.

Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-Inflammatory Actions : Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including assessment for toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory potential. This research demonstrated the versatility of these compounds in various pharmacological applications Faheem, M. (2018). COMPUTATIONAL AND PHARMACOLOGICAL EVALUATION OF HETEROCYCLIC 1,3,4-OXADIAZOLE AND PYRAZOLES NOVEL DERIVATIVES FOR TOXICITY ASSESSMENT, TUMOUR INHIBITION, ANTIOXIDANT, ANALGESIC AND ANTI-INFLAMMATORY ACTIONS. FARMACIA.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c1-23-13-8-4-10(5-9-13)14(21)18-16-20-19-15(22-16)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKSMYXMPYFSFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2871504.png)

![1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2871508.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)

![N~4~-(4-methoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2871515.png)

![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)

![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)

![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)